12-Deacetoxyscalaradial
Description
12-Deacetoxyscalaradial is a scalarane sesterterpenoid first isolated in 1994 from the Mediterranean sponge Cacospongia mollior . Its structure, confirmed via X-ray diffraction, distinguishes it as the first scalarane derivative lacking a substituent at the C-12 position . Early studies highlighted its cytotoxic activity in the Artemia salina bioassay (LD₅₀ = 0.77 μg/mL) and antifeedant effects in fish (Carassius carassius) at 30 μg/cm² . Notably, it elicits a "hot" taste in humans, a trait linked to its bioactivity . Recent research demonstrates its cytotoxicity against human cancer cell lines (e.g., A498, ACHN, PANC-1) with IC₅₀ values ranging from 0.4 to 48 μM .
Properties
CAS No. |
154554-90-2 |
|---|---|
Molecular Formula |
C53H58O6P2 |
Synonyms |
12-deacetoxyscalaradial |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of scalarenedial involves the construction of the scalaranic skeleton, which is a complex process due to the presence of multiple chiral centers. One notable method is the enantioselective synthesis developed by Corey, Luo, and Lin. This method involves the use of a chiral auxiliary to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of scalarenedial is not well-documented, likely due to the complexity of its synthesis and the specificity of its biological sources. Most of the available scalarenedial is obtained through extraction from marine sponges.
Chemical Reactions Analysis
Types of Reactions
12-Deacetoxyscalaradial undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of scalarenedial include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols.
Scientific Research Applications
12-Deacetoxyscalaradial has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis.
Biology: Its biological activities, such as anticancer properties, make it a subject of interest in biological research.
Medicine: Potential therapeutic applications are being explored, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of scalarenedial involves its interaction with molecular targets in cancer cells. It is believed to induce apoptosis (programmed cell death) and inhibit cell proliferation. The exact molecular pathways are still under investigation, but it is known to affect various signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Scalarane Sesterterpenoids
Structural and Source Comparisons
12-Deacetoxyscalaradial belongs to a class of scalarane sesterterpenoids characterized by a 25-carbon skeleton. Key structural analogs include:
Cytotoxic Activity Across Analogues
Comparative cytotoxicity data (IC₅₀, μM) against human cancer cell lines:
Key Findings :
- This compound exhibits broad-spectrum cytotoxicity but lower potency than scalaradial , suggesting C-12 acetylation enhances activity .
- Hydroxylation at C-23 (e.g., 12-Deacetoxy-23-hydroxyscalaradial ) moderately improves selectivity for renal (A498, ACHN) over pancreatic (PANC-1) lines .
- Noncancerous cells (CV-1) show resistance (IC₅₀ >48–50 μM), indicating tumor-selective mechanisms .
Mechanistic and Therapeutic Implications
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: While this compound shows moderate cytotoxicity, derivatives like 12-Deacetoxy-23-hydroxyscalaradial with improved selectivity warrant further investigation for pancreatic cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
